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SIalpha1

Cat. No.: B1575884
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Description

SIalpha1 is a defense polypeptide identified as a gamma-thionin protein, isolated from the seeds of Sorghum bicolor . This small, cysteine-rich protein is composed of 47 amino acid residues and is stabilized by four disulfide bridges, contributing to its compact and robust three-dimensional structure . The protein's secondary structure is characterized by a three-stranded antiparallel beta-sheet and a single alpha-helix. The helix is anchored to the sheet by two disulfide bridges that link successive turns of the helix to the beta-strand, a fold that has been noted for its similarity to those found in certain scorpion toxins . The primary researched application of this compound is its potent antifungal activity . As a plant defense protein, it plays a crucial role in protecting the plant from pathogenic microorganisms. This makes this compound a compound of significant interest in agricultural and plant biology research, particularly for investigating innate plant immunity and its potential applications. The structural and functional characteristics of this compound provide a valuable model for studying the structure-activity relationships of small, stable, cysteine-rich proteins. Its similarity to scorpion toxins also makes it a point of interest for comparative evolutionary studies of protein folds and functions across kingdoms. This product is intended for research applications only. It is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

bioactivity

Fungi,

sequence

RVCMKGSQHHSFPCISDRLCSNECVKEEGGWTAGYCHLRYCRCQKAC

Origin of Product

United States

Molecular Architecture and Structural Biology of Sialpha1

Primary Amino Acid Sequence Analysis and Determinants of Functionality

The primary structure of SIalpha1 consists of a linear sequence of 47 amino acid residues. cpu-bioinfor.orguniprot.org The specific sequence is RVCMGKSQHHSFPCISDRLCSNECVKEEGGWTAGYCHLRYCRCQKAC. cpu-bioinfor.org This sequence includes eight cysteine residues, which are characteristic of plant defensins and are crucial for the formation of disulfide bonds that stabilize the protein's three-dimensional structure. nih.govnih.govresearchgate.net

Amino acid sequence analysis reveals features common to plant defensins, such as a high proportion of basic residues, contributing to its cationic nature. cpu-bioinfor.orgplos.orgmdpi.com The distribution and identity of amino acids, particularly within conserved regions like the gamma-core motif (GXCX₃₋₉C), are known determinants of plant defensin (B1577277) function and specificity, influencing interactions with target membranes and other molecules. plos.orgplos.org

Table 1: Primary Amino Acid Sequence of this compound

FeatureValue
SequenceRVCMGKSQHHSFPCISDRLCSNECVKEEGGWTAGYCHLRYCRCQKAC
Length47 amino acids cpu-bioinfor.orguniprot.org
UniProt AccessionP21923 cpu-bioinfor.orguniprot.org

Disulfide Bond Topology and Its Contribution to Protein Stability and Function

This compound contains four disulfide bonds formed between pairs of cysteine residues. uniprot.orgnih.gov These covalent linkages are critical for maintaining the protein's compact and stable three-dimensional fold, which is essential for its biological activity. wikipedia.orgkhanacademy.orgnih.gov The specific disulfide connectivity in this compound has been determined as Cys3-Cys47, Cys14-Cys36, Cys20-Cys41, and Cys24-Cys43. cpu-bioinfor.orguniprot.org

This specific disulfide bond arrangement is a hallmark of the plant defensin family and contributes significantly to their remarkable stability against thermal and proteolytic degradation. nih.govresearchgate.netplos.org The disulfide bridges tether different segments of the polypeptide chain, constraining the conformational space and biasing the protein towards its folded state. wikipedia.org

Three-Dimensional Solution Structure Elucidation

The three-dimensional structure of this compound in solution has been determined. nih.gov Understanding this structure provides insights into how the amino acid sequence and disulfide bonds cooperate to form a functional molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of proteins in solution. muni.czlibretexts.orgpharmacy180.com The structure of this compound was elucidated using 2D 1H NMR spectroscopy. nih.gov NMR experiments provide information about the distances and angles between atoms, which are then used to calculate the protein's conformation. muni.czlibretexts.org

The NMR studies revealed that this compound adopts a structure characterized by a three-stranded antiparallel beta-sheet and a single alpha-helix. nih.gov This structural motif, known as the cysteine-stabilized α-helix β-sheet (CSαβ) motif, is conserved among plant defensins. nih.govresearchgate.netplos.org The alpha-helix is connected to the beta-sheet by disulfide bonds. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Structure

Computational methods, such as homology modeling and molecular dynamics (MD) simulations, are valuable tools for studying protein structure, dynamics, and interactions. researchgate.netyasara.orgebi.ac.ukmdpi.com Homology modeling has been applied to predict the structures of sorghum defensins, including this compound, based on the known structures of related proteins. researchgate.net

Molecular dynamics simulations can provide insights into the flexibility and stability of the this compound structure in a dynamic environment, simulating its behavior over time. yasara.orgebi.ac.ukmdpi.comaps.orgnih.gov While specific detailed MD studies solely focused on this compound were not extensively highlighted in the search results, these techniques are generally used to complement experimental structural data and explore the relationship between structure and function by simulating protein motions and interactions.

Comparative Structural Analysis with Related Biomolecules

Comparing the structure of this compound to other proteins, particularly within the plant defensin superfamily, reveals conserved features and highlights structural determinants of functional diversity.

Structural Homologies and Divergences within the Plant Defensin Superfamily

This compound is a member of the plant defensin superfamily, which belongs to a larger family of disulfide-stabilized antimicrobial peptides found across various kingdoms of life. researchgate.netmdpi.comresearchgate.net Despite considerable variation in their amino acid sequences, plant defensins share a remarkably conserved three-dimensional fold: the CSαβ motif, comprising an alpha-helix and a three-stranded antiparallel beta-sheet stabilized by four disulfide bonds. nih.govresearchgate.netplos.orgplos.org

Table 2: Disulfide Bond Connectivity in this compound

Disulfide BondCysteine Pair
Bond 1Cys3 - Cys47
Bond 2Cys14 - Cys36
Bond 3Cys20 - Cys41
Bond 4Cys24 - Cys43

Structural Similarities to Invertebrate Toxins, with Emphasis on Scorpion Toxin Folds

The structural characterization of the Sorghum bicolor seed protein this compound has revealed notable similarities in its three-dimensional architecture to certain invertebrate toxins, particularly those found in scorpion venom. This compound is a protein consisting of 47 amino acid residues and is stabilized by four disulfide bridges. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine its three-dimensional structure. nih.gov The secondary structure of this compound is characterized by the presence of a three-stranded antiparallel beta-sheet and a single alpha-helix. nih.gov The alpha-helix is connected to the beta-sheet through two of the disulfide bridges, which link successive turns of the helix to alternate residues in one of the beta-strands. nih.gov

The structural resemblance between this compound and scorpion toxins with the CSα/β fold is evident in the shared elements of secondary structure and the arrangement of disulfide bridges that stabilize these elements. Both structures feature the characteristic pairing of an alpha-helix and an antiparallel beta-sheet. nih.govnih.govrcsb.org While variations exist in the precise number and connectivity of disulfide bonds among different members of the CSα/β family and in this compound, the fundamental topological arrangement of the secondary structural elements is conserved. nih.govnih.gov This conservation of protein fold between a plant protein like this compound and invertebrate toxins highlights instances of convergent evolution or shared ancestral protein scaffolds in functionally diverse molecules.

The following table summarizes key structural features for comparison:

FeatureThis compoundScorpion Toxin (CSα/β fold, e.g., Noxiustoxin)
Source OrganismSorghum bicolor (Plant) nih.govmdpi.comScorpions (Invertebrate) nih.govecsolab.comrcsb.org
TypeProtein/Peptide nih.govPeptide/Toxin nih.govecsolab.comrcsb.org
Number of Residues47 nih.govVaries (e.g., Noxiustoxin ~40) rcsb.org
Disulfide Bridges4 nih.govVaries (e.g., Noxiustoxin 3-4) nih.govrcsb.org
Secondary Structure (Helix)One alpha-helix nih.govOne or two alpha-helices nih.govplos.org
Secondary Structure (Sheet)Three-stranded antiparallel beta-sheet nih.govTriple-stranded antiparallel beta-sheet nih.govplos.org
Overall Fold DescriptionAlpha/beta scaffold nih.govCysteine-stabilized α-helix and β-sheet (CSα/β) scaffold nih.govecsolab.com

This structural congruence, despite the distant evolutionary relationship between plants and scorpions, underscores the efficiency and stability of the CSα/β fold as a molecular scaffold.

Biological Roles and Mechanistic Investigations of Sialpha1

Mechanisms of Antimicrobial Activity

SIalpha1 exhibits antimicrobial properties, demonstrating activity against both fungi and bacteria. nih.govuniprot.org Its mechanism of action is believed to involve interactions with microbial cellular components, characteristic of plant defensins.

Detailed Analysis of Antifungal Mechanisms and Fungal Targets

Research indicates that this compound possesses antifungal activity against a range of fungal species. nih.gov Studies have quantified this activity, providing insights into the concentrations required to inhibit fungal growth. For instance, this compound has demonstrated inhibitory effects on Botrytis cinerea, Cladosporium sphaerospermum, Fusarium culmorum, Penicillium digitatum, and Trichoderma viride.

The antifungal mechanisms of defensins, including this compound, are multifaceted. While the precise targets of this compound within fungal cells are still under investigation, general mechanisms observed for plant defensins involve interactions with the fungal cell wall and membrane, leading to membrane permeabilization. Some defensins are known to bind to specific components on the fungal cell surface, potentially acting as receptors, which can trigger downstream effects or facilitate internalization. Once inside the cell, defensins may target intracellular components, such as nucleic acids, interfering with vital cellular processes like DNA synthesis, transcription, or translation.

The following table summarizes reported antifungal activity data for this compound:

Target OrganismIC50 (µM)
Botrytis cinerea K114718.58
Cladosporium sphaerospermum K079114.86
Fusarium culmorum K031137.16
Penicillium digitatum K087937.16
Trichoderma viride K11279.29

Data derived from research on the activity of this compound.

Elucidation of Antibacterial Actions and Bacterial Targets

This compound has also been reported to possess antibacterial activity. nih.gov While the specific bacterial targets and detailed mechanisms of action for this compound are less extensively documented compared to its antifungal activity in the provided search results, plant defensins, in general, are known to inhibit the growth of various bacteria. uniprot.org The antimicrobial activity against bacteria may not always correlate with bacterial aggregation induced by the peptide. Antibacterial mechanisms of other compounds often involve disrupting essential bacterial processes such as cell wall synthesis, protein synthesis, membrane integrity, or nucleic acid synthesis. Further research is needed to fully elucidate the specific antibacterial actions and targets of this compound.

Models of Cellular Membrane Interaction and Permeabilization

A common mechanism by which antimicrobial peptides, including defensins, exert their effects is through interaction with and permeabilization of cellular membranes. This interaction can lead to the disruption of membrane integrity, leakage of intracellular contents, and ultimately cell death. While pore formation is one proposed model for membrane permeabilization by some defensins, it is acknowledged that not all defensins utilize this specific mechanism. The interaction with the membrane can involve electrostatic attraction due to the cationic nature of defensins and hydrophobic interactions with membrane lipids. Permeabilization allows larger molecules to access the cell interior. uniprot.org

Proposed Receptor-Mediated Binding Mechanisms in Target Organisms

Beyond direct membrane disruption, some defensins are suggested to act through receptor-mediated mechanisms in target organisms. Research on other defensins, such as NaD1 from Nicotiana alata, indicates binding to putative receptors on the cell wall of fungi like Candida albicans, followed by internalization via endocytosis. This internalization can lead to intracellular effects, including cytoplasmic granulation or binding to intracellular targets. While specific receptor-mediated binding mechanisms for this compound have not been detailed in the provided information, the precedent set by other plant defensins suggests this as a potential area for further investigation in understanding this compound's interaction with target organisms.

Modulation of Eukaryotic Cellular Processes in Research Models

Plant defensins have been explored for their effects on eukaryotic cells in research models, including potential cytotoxic activity. uniprot.org

Research on this compound's Influence on Cell Proliferation in Model Cell Lines

General studies on plant defensins have reported cytotoxic activity towards human tumor cells in vitro. uniprot.org This suggests a potential for modulation of eukaryotic cell proliferation, particularly in rapidly dividing cells. However, specific detailed research findings focusing solely on the influence of this compound on cell proliferation in various model cell lines were not prominently featured in the provided search results. Research into the cell cycle and proliferation in eukaryotic cells involves complex regulatory mechanisms. Further dedicated studies are needed to determine the specific effects, mechanisms, and dose-responses of this compound on the proliferation of different eukaryotic cell lines.

Investigation of Apoptosis Induction Pathways in Research Contexts

Based on the available scientific literature, specific research findings detailing the investigation of apoptosis induction pathways directly mediated by the proteinaceous compounds identified as this compound (the sorghum defensin-like protein or the pokeweed gamma-thionin) were not found within the scope of this review. Research on apoptosis induction pathways in experimental contexts often focuses on various other compounds and proteins, but specific studies linking these pathways directly to the mechanisms of this compound from sorghum or pokeweed were not identified.

Effects on Cell Cycle Progression in Experimental Systems

Specific research findings on the direct effects of the proteinaceous compounds identified as this compound (the sorghum defensin-like protein or the pokeweed gamma-thionin) on cell cycle progression in experimental systems were not found in the reviewed literature. While some plant defensins have been shown to interfere with fungal cell cycle control, specific studies investigating this effect for this compound from sorghum or pokeweed were not identified. mdpi.com

Role in Plant Innate Immunity and Pathogen Defense Responses

The proteinaceous compounds identified as this compound play a significant role in plant innate immunity and defense responses against pathogens. The small protein inhibitor of insect alpha-amylases 1 (SI alpha-1) from Sorghum bicolor, classified as a defensin-like protein, contributes to the plant's defense against fungal pathogens through its antimicrobial and fungicide activities. uniprot.org Plant defensins, in general, are a family of small, cysteine-rich peptides known for their broad-spectrum antimicrobial activity against various pathogens, including fungi and bacteria. researchgate.netnih.gov

The antifungal gamma-thionin protein this compound from Phytolacca americana also contributes to plant defense by inhibiting the growth of filamentous fungi and gram-positive bacteria. nih.gov Thionins are another group of plant defense molecules with toxic and antimicrobial properties. researchgate.net

Plant innate immunity is a complex system involving multiple layers of defense. nih.govfrontiersin.org This includes the recognition of pathogen-associated molecular patterns (PAMPs) and effector molecules, triggering downstream signaling pathways that lead to defense responses. nih.govfrontiersin.orgmdpi.complantae.org Antimicrobial peptides like defensins and thionins are key components of this immune system, acting as direct deterrents to pathogen invasion. nih.gov Their production can be constitutive or induced upon pathogen attack or environmental stimuli. nih.gov The antimicrobial activity of these peptides in vitro suggests their protective role in plants, which is supported by observations of enhanced pathogen resistance in transgenic plants expressing defensin (B1577277) genes. nih.gov

Studies on plant innate immunity highlight the intricate molecular networks and signaling pathways involved in mounting a defense. nih.govmdpi.com While the specific mechanisms by which this compound proteins are regulated within these pathways require further investigation, their classification as defensin-like proteins and thionins with demonstrated antimicrobial and antifungal activities firmly establishes their role as important components of the plant's innate immune arsenal (B13267) against pathogens. uniprot.orgresearchgate.netnih.govnih.gov

Biosynthesis, Gene Regulation, and Evolutionary Context of Sialpha1

Genomic Organization and Gene Family Characterization of SIalpha1

Plant defensins, including this compound, are encoded by genes that often belong to larger gene families. nih.govresearchgate.net In Arabidopsis thaliana, for instance, over 300 defensin-like genes have been identified, and the plant defensin (B1577277) type 1 (PDF1) family alone contains multiple genes encoding similar proteins. nih.govresearchgate.net14.139.61nih.gov The genomic organization of these families can be dynamic, involving gene duplication and loss events over evolutionary time. nih.gov

This compound itself is described as a defensin-like protein 1 from Sorghum bicolor and belongs to the DEFL (defensin-like) family. cpu-bioinfor.org While specific details on the precise genomic locus and surrounding genes for this compound in Sorghum bicolor are not extensively detailed in the search results, studies on other plant defensin families, like the PDF1 family in Arabidopsis, indicate that these genes can be organized in clusters and exhibit variation in copy number between species within a genus. nih.gov

Transcriptional Regulation and Identification of Promoters Governing this compound Expression

Transcriptional regulation of plant defensin genes is a key aspect of the plant's immune response. The expression of these genes can be constitutive in certain tissues or induced by various stimuli, including pathogen attack and environmental stresses. nih.govnih.gov Promoter regions located upstream of the coding sequence contain cis-acting elements that are recognized by transcription factors, thereby controlling the rate of gene transcription. ensembl.orgnih.govnih.gov

Post-Translational Processing and Maturation Pathways of the this compound Precursor Protein

Plant defensins are synthesized as precursor proteins that undergo post-translational modifications (PTMs) to yield the mature, active peptide. nih.govrapidnovor.comthermofisher.com These precursor proteins typically include a signal peptide, which directs the protein to the secretory pathway, and the mature defensin domain. nih.gov Some plant defensins, classified as class 2 defensins, also possess an additional C-terminal prodomain. nih.gov

The signal peptide is cleaved during translocation into the endoplasmic reticulum. nih.gov The C-terminal prodomain, if present, is thought to be involved in targeting the defensin to specific cellular compartments, such as vacuoles, and potentially in preventing premature activity or toxicity of the peptide within the plant cell. nih.govnih.gov The precise mechanisms and enzymes involved in the cleavage of the prodomain to release the mature this compound peptide would be part of its maturation pathway. PTMs can significantly influence protein structure, activity, and localization. rapidnovor.comthermofisher.comnih.govnih.gov While specific details on this compound processing were not found, the general pathway for plant defensin maturation involves proteolytic cleavage and the formation of disulfide bonds, which are critical for the characteristic three-dimensional structure and stability of defensins. mdpi.comnih.govrcsb.org The presence of four disulfide bonds has been noted for this compound. cpu-bioinfor.org

Phylogenetic Analysis and Evolutionary Conservation of this compound and Related Defensins

Phylogenetic analysis is a crucial tool for understanding the evolutionary relationships between genes and proteins, including defensins. numberanalytics.comclinilaunchresearch.in Studies comparing defensin sequences across different plant species reveal their evolutionary history and conservation. researchgate.netmdpi.com Defensins are considered an ancient family of antimicrobial peptides, widely distributed across various kingdoms, including plants and animals, suggesting their fundamental role in innate immunity. mdpi.comnih.gov

Phylogenetic trees constructed using the amino acid sequences of mature defensins and defensin-like peptides illustrate the evolutionary relationships within this gene family. researchgate.netmdpi.com For grasses, including Sorghum bicolor, phylogenetic analysis shows that defensins from different species can group together in clades, reflecting their evolutionary relatedness. researchgate.netmdpi.com The conservation of key structural features, such as the cysteine residues involved in disulfide bonding, across diverse plant defensins highlights the evolutionary pressure to maintain their core structure and function. mdpi.comnih.gov Despite this conservation, there is also considerable sequence variation outside the conserved cysteine residues, which likely contributes to the diverse range of activities observed among plant defensins. nih.gov The DEFL family, to which this compound belongs, is extensive, indicating significant gene diversification throughout plant evolution. cpu-bioinfor.org

Comparative Biosynthetic Pathways among Plant Antimicrobial Peptides

Plant antimicrobial peptides encompass several families beyond defensins, including thionins, lipid-transfer proteins, snakins, hevein-like peptides, knottins, and hairpinins. nih.govnih.gov While all these peptides serve in plant defense, their biosynthetic pathways share some common features as they are gene-encoded and often synthesized as precursors. However, they can also exhibit variations in their processing and maturation.

Advanced Methodologies for Investigating Sialpha1

Sophisticated Cellular and Molecular Bioassays for Functional Assessment in Controlled Environments

To translate structural and biochemical data into a physiological context, it is essential to assess the function of SIalpha1 within a controlled biological environment. Sophisticated cellular and molecular bioassays are employed to probe the activity of this compound, its interactions with other molecules, and its role in cellular processes. These assays are critical for validating hypotheses generated from in silico and in vitro studies.

Molecular Bioassays

These assays are typically performed in vitro and are designed to measure a specific molecular function of this compound in a quantitative manner.

Enzyme Activity Assays: If this compound is predicted to have enzymatic activity, specific assays can be developed to measure this function. These assays involve incubating purified this compound with its putative substrate and quantifying the rate of product formation or substrate consumption. A variety of detection methods, including absorbance, fluorescence, or luminescence, can be used to monitor the reaction.

Binding Assays: To characterize the interaction of this compound with other molecules (e.g., proteins, nucleic acids, or small molecule ligands), a range of binding assays can be utilized. Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity (Kd), kinetics (kon, koff), and thermodynamics.

Pull-Down Assays: This is a common in vitro method to screen for and confirm protein-protein interactions. In this assay, a "bait" protein (e.g., a tagged version of this compound) is immobilized on beads, which are then incubated with a cell lysate or a purified "prey" protein. If the prey protein interacts with the bait, it will be "pulled down" with the beads and can be detected by Western blotting or mass spectrometry.

Cellular Bioassays

Cell-based assays are crucial for studying the function of this compound in a more biologically relevant context, i.e., within a living cell.

Reporter Gene Assays: These assays are powerful tools for monitoring the activity of signaling pathways that may be modulated by this compound. A reporter gene (e.g., luciferase or green fluorescent protein, GFP) is placed under the control of a promoter that is regulated by the signaling pathway of interest. Changes in the expression of the reporter gene, which can be easily measured, serve as a readout for the activity of the pathway in response to this compound.

Cell-Based Protein-Protein Interaction Assays: Several techniques can be used to study the interactions of this compound within living cells.

Co-immunoprecipitation (Co-IP): This is an extension of the pull-down assay performed with endogenous or overexpressed proteins in a cellular context. An antibody against this compound is used to capture it from a cell lysate, and any interacting proteins are co-precipitated and subsequently identified.

Bimolecular Fluorescence Complementation (BiFC): In this assay, two non-fluorescent fragments of a fluorescent protein (e.g., YFP) are fused to this compound and a suspected interaction partner. If the two proteins interact, the fragments are brought into close proximity, allowing the fluorescent protein to refold and emit a fluorescent signal.

Functional Cell-Based Assays: These assays are designed to measure a specific cellular response that is dependent on the function of this compound. Examples include:

Cell Proliferation Assays: To determine if this compound is involved in cell growth or division.

Apoptosis Assays: To assess whether this compound plays a role in programmed cell death.

Cell Migration Assays: To investigate if this compound is involved in cell motility.

The following table provides a summary of the bioassays used for the functional assessment of this compound.

Assay TypeSpecific MethodPrincipleInformation Gained
Molecular Enzyme Activity AssayMeasures the rate of conversion of a substrate to a product by this compound.Catalytic efficiency, substrate specificity.
Binding Assay (e.g., SPR)Monitors the binding of a ligand to this compound in real-time.Binding affinity (Kd), association/dissociation kinetics.
Pull-Down AssayUses a "bait" protein to capture interacting "prey" proteins from a mixture.Identification of direct binding partners.
Cellular Reporter Gene AssayMeasures the expression of a reporter gene linked to a specific signaling pathway.Effect of this compound on cellular signaling pathways.
Co-immunoprecipitationAn antibody to this compound is used to isolate it and any associated proteins from a cell lysate.Identification of in vivo protein interaction partners.
BiFCInteraction between two proteins brings together two halves of a fluorescent protein, restoring fluorescence.Visualization of protein-protein interactions in living cells.
Functional Cell-Based AssayMeasures a specific cellular response, such as proliferation, apoptosis, or migration.Role of this compound in specific cellular processes.

By employing a combination of these sophisticated cellular and molecular bioassays, a comprehensive understanding of the biological function of this compound can be achieved, bridging the gap between its molecular properties and its role in cellular physiology.

Future Research Directions and Potential As a Research Tool

Identification and Characterization of Novel Biomolecular Targets and Downstream Signaling Pathways

The very first step in understanding the potential of any new compound is to identify its molecular binding partners within a biological system. For a compound tentatively named SIalpha1, initial research would likely involve high-throughput screening methods to identify proteins or other biomolecules with which it interacts. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or protein microarrays could be employed.

Once putative targets are identified, the subsequent challenge is to elucidate the downstream signaling pathways that are modulated by the this compound-target interaction. This would involve a suite of molecular and cellular biology techniques. For instance, if this compound were found to bind to a specific receptor kinase, researchers would investigate the phosphorylation cascade that follows, using techniques like Western blotting with phospho-specific antibodies and kinase activity assays. Reporter gene assays could be used to determine the activation or inhibition of specific transcription factors, providing insights into the nuclear responses triggered by this compound.

A critical aspect of this research would be to map the entire signaling network affected by this compound. This involves not just a linear pathway, but a complex web of interactions. Techniques like transcriptomics (RNA-sequencing) and proteomics would be invaluable in obtaining a global view of the changes in gene and protein expression induced by the compound.

Rational Design and Engineering of this compound Variants for Enhanced Research Utility

Following the initial characterization of a putative this compound and its biological activities, the next logical step would be to create variants with improved properties for research purposes. This process, known as rational design, relies on a detailed understanding of the compound's structure-activity relationship (SAR). nih.gov

The first phase would involve determining the three-dimensional structure of this compound bound to its target molecule, likely through X-ray crystallography or cryo-electron microscopy. This structural information is paramount for understanding the key chemical interactions driving the binding event. Computational modeling could then be used to predict how specific chemical modifications to the this compound scaffold might enhance its affinity, selectivity, or other desirable properties. nih.gov

For example, if the goal is to increase binding affinity, medicinal chemists could design derivatives with additional hydrogen bond donors or acceptors, or with altered hydrophobic groups to better fit into the target's binding pocket. If the aim is to improve selectivity and reduce off-target effects, modifications could be made to parts of the molecule that interact with residues unique to the intended target. Furthermore, variants could be engineered to incorporate fluorescent tags or biotin (B1667282) labels, transforming this compound into a powerful molecular probe for imaging or pull-down experiments. The synthesis and biological evaluation of these engineered variants would be an iterative process, gradually leading to optimized research tools.

Development of Advanced Computational Models for Predicting this compound Interactions and Behavior

To accelerate the discovery and optimization process for a compound like this compound, the development of advanced computational models would be indispensable. These in silico models can simulate and predict the behavior of this compound at the molecular and systemic levels, reducing the need for extensive and time-consuming laboratory experiments. nih.gov

At the most fundamental level, molecular docking simulations could be used to predict the binding pose and affinity of this compound and its analogs to their target proteins. More sophisticated molecular dynamics (MD) simulations could provide insights into the dynamic nature of this interaction, revealing how the compound and its target adapt to each other over time. nih.govplos.org These simulations can help in prioritizing which variants to synthesize and test.

Beyond simple binding predictions, quantitative structure-activity relationship (QSAR) models could be developed. By correlating the chemical structures of a series of this compound analogs with their measured biological activities, these models can predict the activity of novel, untested compounds. Machine learning algorithms, such as random forests and neural networks, are increasingly being used to build highly predictive QSAR models.

Furthermore, computational models could be developed to simulate the effect of this compound on entire signaling pathways or cellular networks. researchgate.net These systems-level models, often based on ordinary differential equations or agent-based modeling, can help in understanding the complex and often non-intuitive consequences of modulating a specific target with this compound. nih.govplos.org

Integration of this compound Research into Systems Biology Frameworks for Comprehensive Plant Defense Understanding

The study of a novel compound with potential roles in plant biology, such as the hypothetical this compound, would be greatly enriched by its integration into a systems biology framework. mdpi.comnih.gov This approach moves beyond the study of individual components and pathways to understand the emergent properties of the entire plant defense network.

Initial transcriptomic and proteomic data generated from this compound-treated plants would serve as the foundational datasets for systems-level analysis. These datasets can be used to construct gene regulatory and protein-protein interaction networks that are perturbed by the compound. By analyzing the topology of these networks, researchers can identify key hub proteins or modules that are critical for the this compound-induced response.

Moreover, the data from this compound studies could be integrated with existing systems biology models of plant defense. This would allow for the refinement of these models and the generation of new, testable hypotheses. For example, if this compound is found to modulate a specific hormonal pathway, this information can be incorporated into models that simulate the crosstalk between different phytohormone signaling cascades. nih.gov

Ultimately, a systems biology approach would enable a more holistic understanding of how this compound influences plant defense. It could reveal how the compound's effects propagate through multiple layers of biological organization, from molecular interactions to physiological and whole-plant responses. This comprehensive understanding is crucial for harnessing the full potential of novel compounds in agriculture and plant science.

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